molecular formula C10H8FN3O2 B1437632 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1042604-73-8

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1437632
CAS RN: 1042604-73-8
M. Wt: 221.19 g/mol
InChI Key: LPPVXVYMMWNAPG-UHFFFAOYSA-N
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Description

The compound “1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that likely contains a triazole ring, a carboxylic acid group, and a fluoromethylphenyl group . Triazole rings are a class of five-membered ring compounds containing three nitrogen atoms and two carbon atoms . They are often used in pharmaceuticals and have various biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds, such as 1,2,4-triazole-containing scaffolds, are synthesized using 3-amino-1,2,4-triazole . The synthesis of these compounds often involves multistep synthetic routes .

Scientific Research Applications

  • Synthesis and Analgesic Potential : Triazole derivatives, including those related to 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, have been synthesized using microwave-assisted methods. These derivatives have demonstrated significant analgesic effects in in vivo studies, indicating potential applications in pain management (Zaheer et al., 2021).

  • Photophysical Properties and Application Prospects : Novel triazole derivatives have been synthesized, showing bright blue fluorescence with excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. These properties suggest potential applications in sensors for monitoring and controlling pH, as well as in biological research due to their sensitivity to structural changes and the microenvironment (Safronov et al., 2020).

  • PPARalpha/delta Agonist Effects : Certain 1,2,3-triazole analogues, including derivatives of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, have shown potent agonist activities for PPARalpha and PPARdelta in a luciferase-based assay. This indicates their potential as dual PPAR agonists, which could be significant in metabolic and cardiovascular diseases (Ciocoiu et al., 2010).

  • Antiviral Evaluation : N-amino-1,2,3-triazole derivatives have been evaluated for their antiviral effects against Cantagalo virus replication in cell culture. Some derivatives, including those related to 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, have exhibited significant antiviral effects (Jordão et al., 2009).

  • Antibacterial Activity : Triazole derivatives have been evaluated for antibacterial activity against various human pathogenic bacteria. Certain compounds demonstrated significant inhibition of bacterial growth, suggesting their potential as antibacterial agents (Nagaraj et al., 2018).

  • Anticancer Activity : Some 1,2,4-triazolo[3,4-b]-thiadiazole derivatives, synthesized from 1,2,4-triazoles, have shown in vitro anticancer activity. This underscores the potential of triazole derivatives in developing anticancer drugs (Bhat et al., 2004).

  • Synthesis and Structural Analysis : Extensive research has been done on the synthesis and structural analysis of various 1,2,4-triazole derivatives. This includes studies on their crystal structure and theoretical analysis of intermolecular interactions, which are crucial for understanding their chemical properties and potential applications (Shukla et al., 2017).

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-6-2-3-7(4-8(6)11)14-5-9(10(15)16)12-13-14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPVXVYMMWNAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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